molecular formula C10H11N5S B6602379 N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 83831-31-6

N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No. B6602379
CAS RN: 83831-31-6
M. Wt: 233.30 g/mol
InChI Key: DNOBLWACXFIIRX-UHFFFAOYSA-N
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Description

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine, also known as 4-Amino-3-phenylthiazolium guanidine, is an organoguanidine compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 270°C. This compound is an important building block in the synthesis of various organoguanidines, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organoguanidines, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of novel fluorescent probes for the detection of amines and cations. It has also been used in the synthesis of inhibitors of the enzyme nitric oxide synthase.

Mechanism of Action

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine acts as an inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, which is an important signaling molecule in the body. N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine binds to the active site of the enzyme, blocking its activity and preventing the production of nitric oxide.
Biochemical and Physiological Effects
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which can lead to decreased production of nitric oxide. This can have a variety of effects on the body, including increased blood pressure, decreased vascular tone, and decreased immune response. In addition, it has been shown to inhibit the activity of proteases, which can lead to decreased inflammation and decreased cell death.

Advantages and Limitations for Lab Experiments

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is a useful compound for laboratory experiments due to its ability to inhibit the activity of nitric oxide synthase and other enzymes. It is a relatively inexpensive and easy to synthesize compound, making it a cost-effective way to study the effects of nitric oxide synthase inhibition. However, it is important to note that this compound is not without its limitations. It can be difficult to control the concentration of the compound in experiments, and it can also be difficult to accurately measure its effects on the body.

Future Directions

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has a variety of potential future applications in scientific research. It could be used to study the effects of nitric oxide synthase inhibition on a variety of diseases, such as hypertension, stroke, and cancer. It could also be used to study the effects of protease inhibition on inflammation and cell death. Additionally, it could be used in the synthesis of novel fluorescent probes for the detection of amines and cations. Finally, it could be used in the synthesis of inhibitors of other enzymes, such as kinases and phosphatases.

Synthesis Methods

N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine can be synthesized by the reaction of 4-amino-3-phenylthiazole and guanidine hydrochloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the thiazole is deprotonated to form the anion, which then reacts with the guanidine to form the desired product.

properties

IUPAC Name

2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,11H2,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOBLWACXFIIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539179
Record name N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83831-31-6
Record name N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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